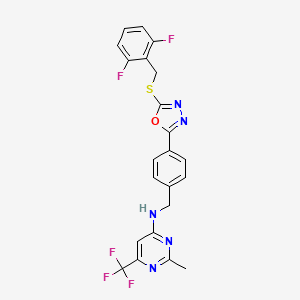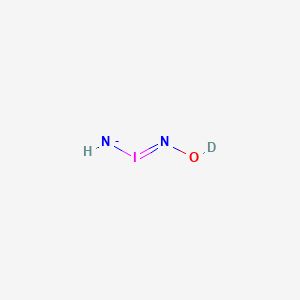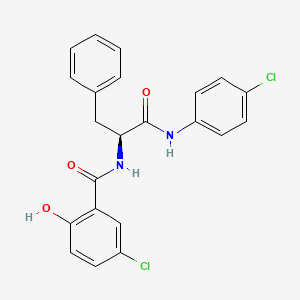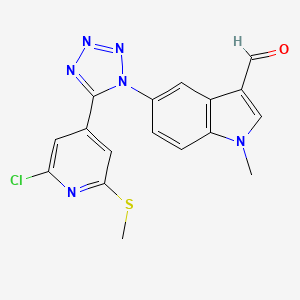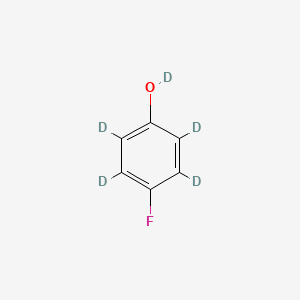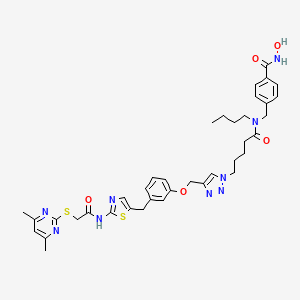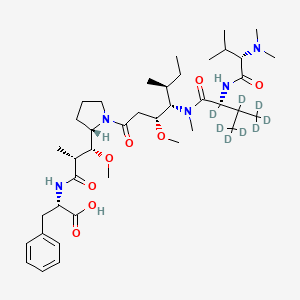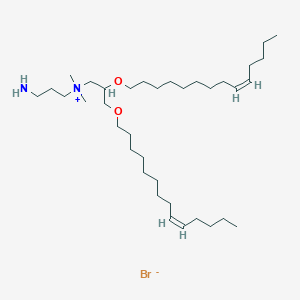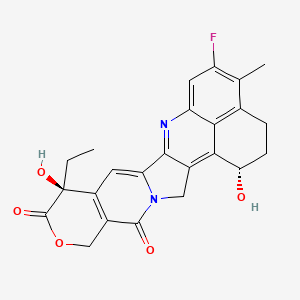
(1-OH)-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-OH)-Exatecan is a derivative of the compound Exatecan, which is a potent topoisomerase I inhibitor. Topoisomerase I inhibitors are a class of chemotherapy agents that interfere with the action of topoisomerase enzymes, which are essential for DNA replication. This compound has been studied for its potential use in cancer treatment due to its ability to induce DNA damage in rapidly dividing cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-OH)-Exatecan involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the hydroxyl group at the 1-position and the formation of the core structure of Exatecan. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The final product is purified using techniques such as crystallization, chromatography, and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-OH)-Exatecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides, amines, and thiols, can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further studied for their biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study the reactivity of hydroxylated derivatives of Exatecan.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential chemotherapeutic agent for the treatment of various cancers.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
The mechanism of action of (1-OH)-Exatecan involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Exatecan: The parent compound, which also inhibits topoisomerase I but lacks the hydroxyl group at the 1-position.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
(1-OH)-Exatecan is unique due to the presence of the hydroxyl group at the 1-position, which can influence its reactivity and biological activity. This modification can lead to differences in its pharmacokinetics, toxicity profile, and therapeutic efficacy compared to other topoisomerase I inhibitors.
Propiedades
Fórmula molecular |
C24H21FN2O5 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
(10S,23S)-10-ethyl-18-fluoro-10,23-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C24H21FN2O5/c1-3-24(31)14-6-17-21-12(8-27(17)22(29)13(14)9-32-23(24)30)20-18(28)5-4-11-10(2)15(25)7-16(26-21)19(11)20/h6-7,18,28,31H,3-5,8-9H2,1-2H3/t18-,24-/m0/s1 |
Clave InChI |
FRPSGSHVDGIPFA-UUOWRZLLSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
